molecular formula C10H7BrFNO2 B1416968 Ethyl 2-bromo-4-cyano-3-fluorobenzoate CAS No. 1807214-92-1

Ethyl 2-bromo-4-cyano-3-fluorobenzoate

Cat. No. B1416968
CAS RN: 1807214-92-1
M. Wt: 272.07 g/mol
InChI Key: KZIBCODJCIFGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-3-fluorobenzoate, also known as EBCF, is an organic compound commonly used in laboratory experiments. It is a colorless, crystalline solid compound with a melting point of approximately 87°C. EBCF is often used as a reagent in a variety of synthetic reactions and can be used to synthesize various compounds, such as drugs and other pharmaceuticals. It is also used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-fluorobenzoate has a variety of scientific research applications. It has been used as a reagent in a variety of synthetic reactions and can be used to synthesize various compounds, such as drugs and other pharmaceuticals. In addition, this compound has been used in biochemical and physiological studies, such as those related to the pharmacology of drugs and the effects of drugs on the body.

Mechanism of Action

Ethyl 2-bromo-4-cyano-3-fluorobenzoate acts as a reagent in a variety of synthetic reactions. It can react with a variety of different compounds to form new compounds. In addition, this compound can react with secondary amines, such as aniline, to form this compound.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been used as a reagent in a variety of synthetic reactions and can be used to synthesize various compounds, such as drugs and other pharmaceuticals. In addition, this compound has been used in biochemical and physiological studies, such as those related to the pharmacology of drugs and the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-4-cyano-3-fluorobenzoate has many advantages for use in laboratory experiments. It is a colorless, crystalline solid compound with a melting point of approximately 87°C, making it ideal for use in a variety of synthetic reactions. In addition, it is a relatively inexpensive compound and is relatively easy to obtain. However, it does have some limitations. For example, it is a relatively reactive compound and can react with a variety of compounds, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for the use of Ethyl 2-bromo-4-cyano-3-fluorobenzoate. It could be used to synthesize new compounds, such as drugs and other pharmaceuticals. In addition, it could be used in biochemical and physiological studies to further our understanding of the pharmacology of drugs and the effects of drugs on the body. Furthermore, it could be used to develop more efficient and effective synthetic reactions, as well as to develop new synthetic methods. Finally, it could be used to develop new methods of drug delivery and drug targeting.

properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-3-6(5-13)9(12)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBCODJCIFGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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